

(4-Formyl-3-(trifluoromethyl)phenyl)boronic acid

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Formyl-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B1387933

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Introduction: A Multifunctional Synthetic Building Block

(4-Formyl-3-(trifluoromethyl)phenyl)boronic acid is a bifunctional organoboron compound that has garnered significant interest in the fields of pharmaceutical and materials science.^[1] Its structure is characterized by a phenyl ring substituted with three key functional groups: a boronic acid [-B(OH)₂], a formyl (-CHO), and a trifluoromethyl (-CF₃) group. This unique combination makes it an exceptionally valuable intermediate.

The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds.^{[2][3]} The trifluoromethyl group is a bioisostere often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.^[2] The formyl group provides a reactive handle for a wide range of subsequent chemical transformations, including reductive amination, oxidation, and olefination.

This guide will explore the essential technical aspects of this reagent, from its fundamental properties to its practical application in synthesis.

Physicochemical Properties and Specifications

The compound is typically supplied as a solid, with properties that are critical for its handling, storage, and reactivity.[\[4\]](#)[\[5\]](#)

Property	Value	Source(s)
CAS Number	1072944-24-1	[4] [6]
Molecular Formula	C ₈ H ₆ BF ₃ O ₃	[4] [5] [6]
Molecular Weight	217.94 g/mol	[5]
Appearance	White to off-white or light yellow powder/solid	[4]
Purity	Typically ≥95-97%	[4] [6]
Melting Point	201 °C	[5]
Storage	Store in a tightly closed container, often under refrigeration and in an inert atmosphere.	[4] [6]
IUPAC Name	[4-formyl-3-(trifluoromethyl)phenyl]boronic acid	[5]

Synthesis Strategy: A Plausible Approach

The synthesis of substituted phenylboronic acids often involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. A common and effective strategy is the lithiation of an aryl halide followed by quenching with a trialkyl borate.

A plausible synthetic route to **(4-Formyl-3-(trifluoromethyl)phenyl)boronic acid** starts from a protected bromo-benzaldehyde derivative. The formyl group is first protected as an acetal to prevent its reaction with the organolithium intermediate.

Step 1: Protection of Aldehyde

4-Bromo-2-(trifluoromethyl)benzaldehyde

Ethylene glycol,
cat. Acid, Dean-StarkProtected Intermediate
(e.g., Dioxolane)**Step 2: Lithiation & Borylation**

Protected Intermediate

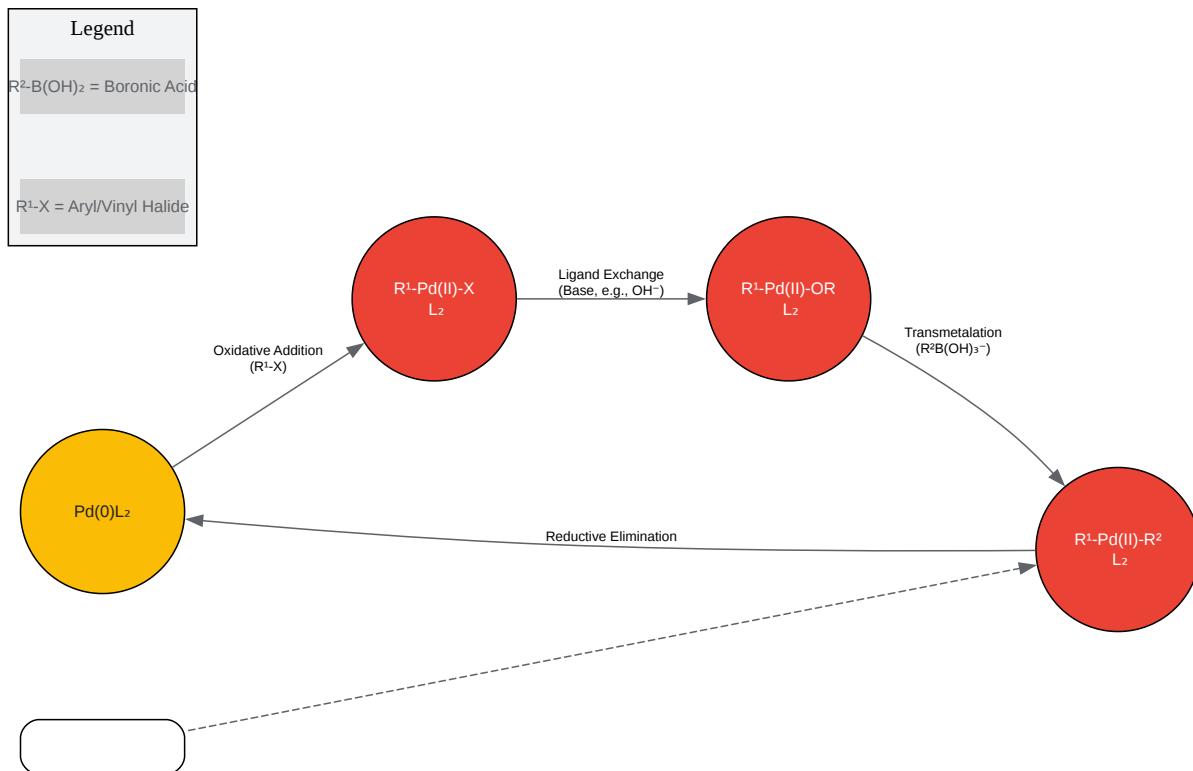
n-BuLi or t-BuLi,
Dry Ether/THF, -78°CLithium-Halogen Exchange
(Organolithium species)1. Triisopropyl borate
2. Stir at -78°C to RT

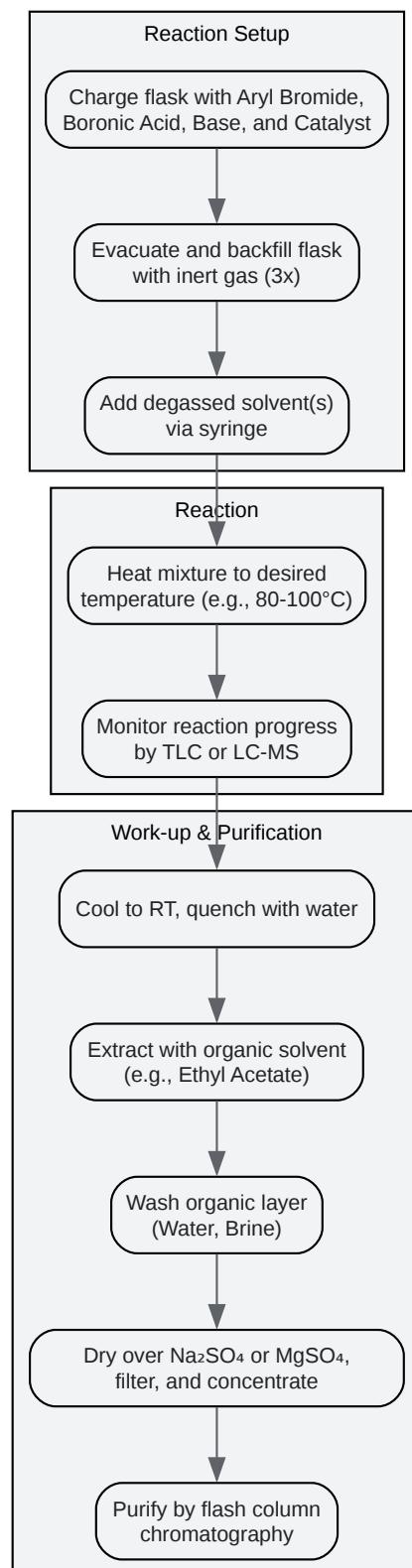
Boronate Ester Intermediate

Step 3: Deprotection & Hydrolysis

Boronate Ester Intermediate

Aqueous Acidic Workup
(e.g., HCl)(4-Formyl-3-(trifluoromethyl)phenyl)boronic acid
(Final Product)



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- To cite this document: BenchChem. [(4-Formyl-3-(trifluoromethyl)phenyl)boronic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1387933#4-formyl-3-trifluoromethyl-phenyl-boronic-acid-cas-number\]](https://www.benchchem.com/product/b1387933#4-formyl-3-trifluoromethyl-phenyl-boronic-acid-cas-number)

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